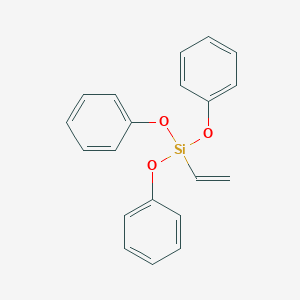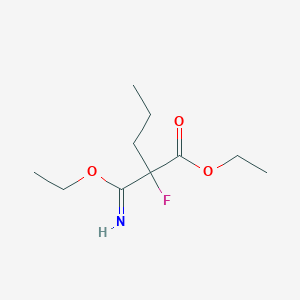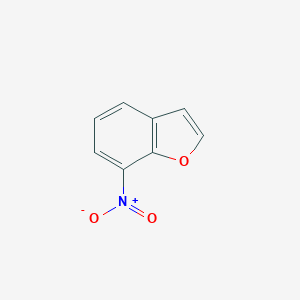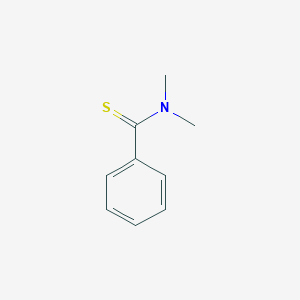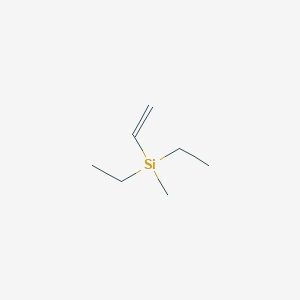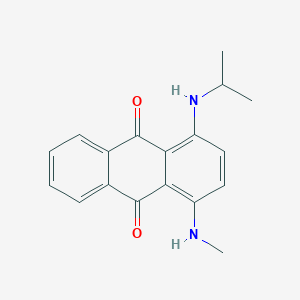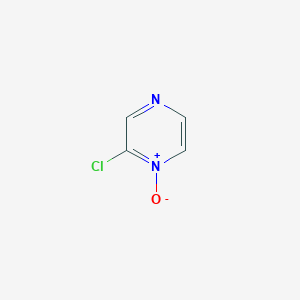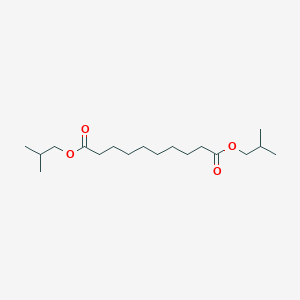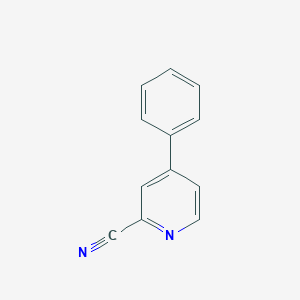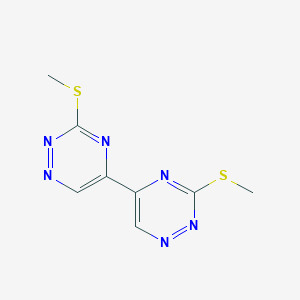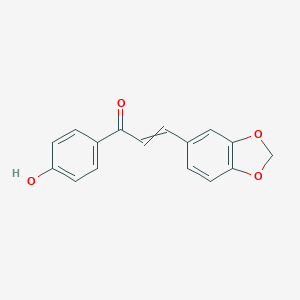
3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one
Übersicht
Beschreibung
The compound "3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one" is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. The structure of this compound includes a benzodioxole moiety and a hydroxyphenyl group, which are common features in molecules with potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors, indicating a method for creating compounds with potential receptor affinity . Another study reported the synthesis of benzoaryl-5-yl(2-hydroxyphenyl)methanones through a photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones, which could be a related procedure for synthesizing similar compounds .
Molecular Structure Analysis
The molecular structure of compounds closely related to "3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one" has been determined using various techniques. For example, the crystal structure of 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione was elucidated, showing the presence of enolic tautomers and hydrogen bonding . This information is crucial for understanding the chemical behavior and potential interactions of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in different studies. Organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one were prepared and reacted with alkynyltrimethylsilanes, demonstrating the potential for diverse chemical transformations . These reactions could provide insights into the types of chemical modifications that "3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with structural similarities to "3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one" have been studied to some extent. The crystal structures of related compounds provide information on their solid-state properties, such as hydrogen bonding patterns and molecular conformations . Additionally, the antimicrobial screening of some novel phenols incorporated by the triazole moiety suggests potential bioactivity, which could be relevant for understanding the properties of the compound .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Research
Research on compounds related to 3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one has shown potential in cancer research, particularly in inhibiting cancer cell growth. A study identified cytotoxic neolignans from Daphniphyllum macropodum Miq., which demonstrated significant antiproliferative activity on human non-small cell lung carcinoma cell lines. This suggests potential applications in cancer treatment through apoptosis induction via the mitochondrial pathway (Ma et al., 2017).
Crystal Structure and DFT Calculations for Biological Applications
The crystal structure and Density Functional Theory (DFT) calculations of related molecules have been studied, providing insights into their potential utility in biological applications. The electronic parameters determined from these studies may assist in assessing their utility in various biological contexts (Jayaraj & Desikan, 2020).
Supramolecular Aggregation and Molecular Structures
Studies on molecular structures and supramolecular aggregation of analog compounds have provided valuable insights. These studies involve understanding the polarized molecular-electronic structures and the formation of hydrogen-bonded chains, which can be crucial for the development of new pharmaceuticals and materials (Low et al., 2004).
Dielectric and Thermal Properties in Polymer Research
In the field of polymer research, compounds structurally similar to 3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one have been synthesized and analyzed for their dielectric and thermal properties. These studies contribute to the development of new materials with specific electronic and thermal characteristics (Çelik & Coskun, 2018).
Photoinitiators in Polymerization Processes
Research has been conducted on the use of 1,3-benzodioxole derivatives as photoinitiators for free radical polymerization. This application is significant in material science and engineering, where precise control over polymerization processes is essential (Kumbaraci et al., 2012).
Anticancer and Antibacterial Properties
Further investigations into derivatives of 3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one have highlighted their potential in medicinal chemistry for anticancer and antibacterial properties. The development of eco-sustainable synthesis methods for these compounds also aligns with current trends in green chemistry (Gupta et al., 2016).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9,17H,10H2/b7-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEHEBLLFINCCX-LREOWRDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)
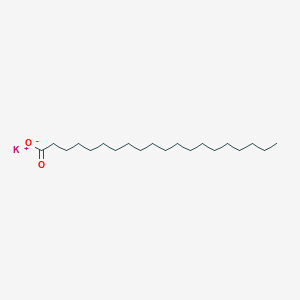
![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)
